molecular formula C16H18N4O3S4 B2672565 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide CAS No. 1060185-83-2

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide

Cat. No.: B2672565
CAS No.: 1060185-83-2
M. Wt: 442.59
InChI Key: ZFGABOYETIADLR-UHFFFAOYSA-N
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Description

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological research. Its structure integrates a complex, sulfur-rich [1,3]thiazolo[4,5-g][1,3]benzothiazole core with a piperidine-4-carboxamide moiety , a scaffold recognized for its relevance in drug discovery . This molecular architecture suggests potential for high affinity and specific interaction with biological targets. Compounds featuring piperidine carboxamide structures have been investigated for inhibiting enzymes like 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a target implicated in metabolic disorders such as type 2 diabetes, insulin resistance, and dyslipidemia . The presence of the methylsulfonyl group is a common feature in medicinal chemistry used to modulate properties like solubility and metabolic stability. Researchers can utilize this compound as a key intermediate or a lead structure in the development of novel therapeutics, particularly in programs focused on oncology, metabolic syndrome, and inflammation . The heterocyclic core is analogous to privileged structures in drug discovery, indicating its value in probing biochemical pathways and screening for bioactive molecules . This product is offered with comprehensive analytical data (including 1 H NMR, 13 C NMR, and LC-MS) to ensure identity and purity. It is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S4/c1-24-16-18-11-4-3-10-12(13(11)26-16)25-15(17-10)19-14(21)9-5-7-20(8-6-9)27(2,22)23/h3-4,9H,5-8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGABOYETIADLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole rings, followed by their fusion to form the core structure. The final steps involve the introduction of the piperidine and carboxamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The thiazole and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiazole rings can bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Research Findings and Limitations

  • Spectroscopic Confirmation : While IR and NMR data for analogues [4–15] validate tautomeric states and functional groups, direct data for the target compound remain hypothetical .

Biological Activity

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H18N4O4S
  • Molecular Weight : 398.51 g/mol
  • CAS Number : 361173-12-8

The compound features a thiazole-benzothiazole moiety linked to a piperidine ring, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and thiazole exhibit broad-spectrum antimicrobial properties. For instance:

CompoundActivityReference
Benzothiazole DerivativesAntibacterial against E. coli and S. aureus
Thiazole DerivativesAntifungal against Candida albicans

The specific compound of interest has shown potent inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Studies have indicated that compounds containing benzothiazole and thiazole structures possess anticancer activity. For example:

  • IC50 Values : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cells. This suggests significant cytotoxic effects .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Certain studies have indicated that the compound can induce programmed cell death in cancer cells through the activation of apoptotic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Study on Antiviral Activity : A recent study explored the antiviral properties of thiazole derivatives, revealing that modifications in the thiazole ring significantly enhance antiviral potency .
  • Antioxidant Activity Assessment : The compound was evaluated for its ability to scavenge free radicals. Results indicated that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic effects .
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing tumor growth and enhancing survival rates in treated subjects compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide?

  • Answer : Synthesis typically involves multistep reactions, including heterocyclic ring formation (thiazolo-benzothiazole core) and sulfonamide coupling. Key steps:

  • Thiazole ring construction : Use sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres to prevent oxidation .
  • Piperidine coupling : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) for sulfonamide bond formation .
  • Optimization : Apply statistical design of experiments (DoE) to screen variables (temperature, solvent, stoichiometry), reducing trial-and-error approaches .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=S, S=O) and monitor reaction progress .
  • Chromatography : HPLC or UPLC with UV/vis detection to assess purity (>95%) and resolve co-eluting impurities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reactivity in this compound’s synthesis?

  • Answer :

  • Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT) to map energy barriers for key steps like cyclization or sulfonylation .
  • Tautomer Identification : Compare computed IR/NMR spectra with experimental data to distinguish tautomeric forms (e.g., thione vs. thiol) .
  • Feedback Loops : Integrate experimental results (e.g., failed intermediates) into computational workflows to refine reaction parameters .

Q. What experimental strategies are effective for elucidating the biological target engagement of this compound?

  • Answer :

  • In Silico Docking : Screen against protein databases (e.g., PDB) to prioritize targets (e.g., kinases, microbial enzymes) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics for hit validation .
  • SAR Studies : Synthesize analogs (e.g., methylsulfonyl replacements) to correlate structural features with activity .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Answer :

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability metrics .
  • Mechanistic Profiling : Combine enzymatic assays (e.g., IC50 determination) with cell-based models (e.g., apoptosis assays) to confirm target-specific effects .
  • Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent interference in cell cultures) .

Q. What methods optimize the scalability of this compound’s synthesis without compromising stereochemical fidelity?

  • Answer :

  • Flow Chemistry : Continuous reactors for exothermic steps (e.g., cyclization) to improve heat management and reproducibility .
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., inline FTIR) to detect deviations in critical quality attributes .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized Pd) for Suzuki couplings to reduce metal leaching .

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